molecular formula C21H18FN5O2S B2617052 N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1208771-50-9

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2617052
CAS RN: 1208771-50-9
M. Wt: 423.47
InChI Key: ARUBSYURFFORHG-UHFFFAOYSA-N
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Description

“N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic structure with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole-containing compounds is characterized by a five-membered heterocyclic ring with two nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it exhibits two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the effectiveness of fluorobenzamides containing thiazole and thiazolidine structures, similar to the compound of interest, in combating a range of microbial infections. These compounds have been synthesized through both conventional and microwave methods, and their structures were confirmed using various spectroscopic and spectrometric techniques. The antimicrobial screening against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) revealed significant activity, highlighting the importance of the fluorine atom in enhancing antimicrobial effectiveness Desai, Rajpara, & Joshi, 2013.

Antitumor Properties

The synthesis of fluorinated benzothiazoles has been explored for their potent cytotoxic effects in vitro against sensitive human breast cancer cell lines, while showing limited activity against nonmalignant and other cancer cell lines. This selectivity suggests a promising avenue for antitumor therapy, particularly due to the biphasic dose-response relationship exhibited by these compounds against sensitive cell lines. The induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of benzothiazoles, remains unaffected, indicating potential for pharmaceutical development Hutchinson et al., 2001.

Potential Anticancer Agent

Another interesting avenue of research involves the discovery of AZD4877, a novel kinesin spindle protein (KSP) inhibitor derived from a series of compounds similar to the compound . AZD4877 exhibits excellent biochemical potency and pharmaceutical properties suitable for clinical development as an anticancer agent. It effectively arrests cells in mitosis, leading to cellular death and showing notable in vivo efficacy, which supported its selection for clinical trials aimed at cancer treatment Theoclitou et al., 2011.

Future Directions

Benzimidazole and its derivatives have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of “N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” in various therapeutic areas .

properties

IUPAC Name

N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-14-7-5-13(6-8-14)20(29)27-21-24-15(12-30-21)9-10-19(28)23-11-18-25-16-3-1-2-4-17(16)26-18/h1-8,12H,9-11H2,(H,23,28)(H,25,26)(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUBSYURFFORHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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